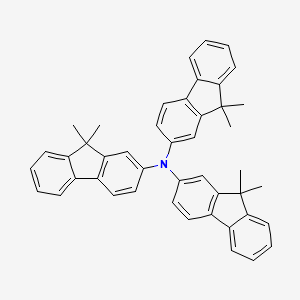

Tris(9,9-dimethyl-9H-fluorene-2-yl)amine

Description

Properties

Molecular Formula |

C45H39N |

|---|---|

Molecular Weight |

593.8 g/mol |

IUPAC Name |

N,N-bis(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluoren-2-amine |

InChI |

InChI=1S/C45H39N/c1-43(2)37-16-10-7-13-31(37)34-22-19-28(25-40(34)43)46(29-20-23-35-32-14-8-11-17-38(32)44(3,4)41(35)26-29)30-21-24-36-33-15-9-12-18-39(33)45(5,6)42(36)27-30/h7-27H,1-6H3 |

InChI Key |

XRQYDLQNMZBIIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)C7=CC8=C(C=C7)C9=CC=CC=C9C8(C)C)C |

Origin of Product |

United States |

Scientific Research Applications

Organic Electronics

Tris(9,9-dimethyl-9H-fluorene-2-yl)amine is primarily utilized as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Its high charge mobility and stability under operational conditions make it an ideal candidate for these applications.

Key Features:

- Charge Transport: The compound exhibits excellent charge transport properties, which are crucial for the efficiency of OLEDs and OSCs.

- Stability: It maintains performance over extended periods, reducing degradation in electronic devices.

Photovoltaics

In dye-sensitized solar cells (DSSCs), this compound serves as a building block for organic sensitizers. Its incorporation enhances light absorption and energy conversion efficiency.

Benefits:

- Enhanced Light Absorption: The compound's structure allows for effective light harvesting.

- Energy Conversion: It plays a critical role in the energy conversion processes within DSSCs.

Radiological Scintillators

The compound is also being explored for use in scintillators designed for neutron-gamma ray discrimination. Its luminescent properties can be harnessed to detect radiation effectively.

Applications:

- Radiation Detection: Used in devices that require precise detection of radiation types.

Case Study 1: OLED Performance Evaluation

A study conducted on OLEDs utilizing this compound showed significant improvements in device efficiency compared to traditional HTMs. The devices exhibited:

- Increased luminance : Higher brightness levels were achieved.

- Longer operational lifetime : Devices maintained performance over extended periods without significant degradation.

Case Study 2: Efficiency in DSSCs

Research on the application of this compound in DSSCs demonstrated:

- Enhanced energy conversion efficiency : The incorporation of this compound led to a notable increase in the overall efficiency of the solar cells.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Electronic and Optical Properties

Nonlinear Optical Behavior

This compound-based chromophores exhibit high first hyperpolarizability (βHRS) values due to optimized "push–pull" conjugation pathways. For example:

- βHRS : 600–900 × 10⁻³⁰ esu (experimental) .

- βint (intrinsic hyperpolarizability): Exceeds limits of non-linear fluorene analogues by 40–60% .

In contrast, carbazole-modified analogues (e.g., CzFA) prioritize balanced charge transport over NLO performance, with βHRS values typically below 300 × 10⁻³⁰ esu .

Thermal and Physical Properties

| Property | This compound | N,9,9-Triphenyl-9H-fluoren-2-amine |

|---|---|---|

| Melting Point (°C) | 166–170 | 208 |

| Density (g/cm³) | 1.200 ± 0.06 | 1.200 (predicted) |

| Thermal Stability | High (dimethyl groups inhibit degradation) | Moderate (phenyl groups less rigid) |

| Purity | ≥99.5% | ≥97% (commercial grades) |

Application Performance in OLEDs

Key Insight : this compound outperforms CBP in power efficiency due to its rigid, planar structure, which reduces exciton quenching . However, carbazole-spirobifluorene hybrids (e.g., CzFA) achieve similar efficiencies while enabling broader spectral tuning .

Preparation Methods

Key Starting Materials:

- 2-(Dimethylamino)-9,9-dimethyl-9H-fluorene-3-carbaldehyde (compound 8)

- 2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene (compound 4)

- 2,4,7-Tris(bromomethyl)-9,9-dialkyl-9H-fluorene derivatives (for alkyl substitutions)

Preparation of Fluorene Precursors:

- Nucleophilic substitution of bromo groups with copper cyanide (CuCN) yields nitrile derivatives, which are then reduced to amines using hydrazine, followed by methylation to produce dimethylamino derivatives (compounds 5–7).

- Knoevenagel condensation of aldehyde intermediates with active methylene compounds (malononitrile, substituted malononitriles) yields conjugated styryl derivatives, which are crucial for extending the conjugation pathway in the final compound.

Construction of the this compound Core

The core structure is assembled through a multi-step process involving the coupling of fluorene derivatives with amino groups, utilizing the following methods:

Reductive Amination:

Cross-Coupling Reactions:

- Bromomethyl functionalized fluorene derivatives are employed as electrophilic intermediates in nucleophilic substitution reactions with amines or other nucleophiles to introduce the amino functionalities at the 2-position of fluorene.

Deprotection and Final Functionalization:

- Protective groups such as tert-butoxycarbonyl (Boc) are used during intermediate steps to prevent undesired reactions. Deprotection is achieved with acids like trifluoroacetic acid (CF₃COOH), yielding the free amine with excellent yields (~98%).

Alkylation and Functionalization for Derivative Synthesis

Further modifications involve alkylation at the amino groups to produce derivatives with extended conjugation and enhanced stability:

- Alkylation with alkyl halides (e.g., hexyl, dodecyl) via nucleophilic substitution yields the derivatives with high efficiency (86–93%).

- These derivatives serve as precursors for the final this compound through subsequent coupling reactions.

Summary of Preparation Methods

| Step | Methodology | Key Reagents | Typical Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | CuCN | Reflux | High | Converts bromo to nitrile derivatives |

| 2 | Reduction | Hydrazine | Moderate temperature | High | Nitrile to amine conversion |

| 3 | Methylation | Paraformaldehyde, sodium cyanoborohydride | Room temperature | 86–93% | Formation of tertiary amines |

| 4 | Knoevenagel condensation | Active methylene compounds | Basic conditions | 69–80% | Extends conjugation pathways |

| 5 | Cross-coupling | Bromomethyl fluorene derivatives | Reflux | Variable | For amino group introduction |

| 6 | Deprotection | CF₃COOH | Room temperature | 98% | Final step to free amine |

Research Findings and Optimization

Recent studies highlight the importance of reaction parameters:

- Temperature control significantly influences the yield of mono- versus disubstituted derivatives, with reflux conditions favoring higher yields of targeted products (~39% for certain intermediates).

- Chromatographic workup enables isolation of partially substituted intermediates, which are valuable for further functionalization.

- Crystallographic analysis confirms the structures and packing arrangements, which influence the nonlinear optical properties of the final compound.

Data Summary

Q & A

Q. What are the standard synthetic routes for Tris(9,9-dimethyl-9H-fluorene-2-yl)amine?

The compound is typically synthesized via Buchwald-Hartwig amination or Ullmann coupling. A representative procedure involves reacting 3-(4-bromophenyl)-9-phenyl-9H-carbazole with 9,9-dimethyl-9H-fluoren-2-amine in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., XPhos), and a base (e.g., K₃PO₄) in toluene at 110°C for 24–48 hours. Purification is achieved via column chromatography (hexane:diethyl ether = 1:1), yielding ~94% purity .

Q. How is purity assessed for this compound?

Purity is validated using high-performance liquid chromatography (HPLC) with UV detection at 254 nm, coupled with mass spectrometry (LC-MS) for molecular weight confirmation. For trace impurities, gas chromatography-mass spectrometry (GC-MS) is employed, particularly for volatile byproducts. Melting point analysis (166–170°C) and ¹H/¹³C NMR spectroscopy further corroborate structural integrity .

Q. What spectroscopic techniques characterize its electronic properties?

UV-Vis absorption and fluorescence spectroscopy in solvents like THF or chloroform (10⁻⁵–10⁻⁶ M) reveal π→π* transitions and emission maxima. Electrochemical studies (cyclic voltammetry in anhydrous acetonitrile with 0.1 M TBAPF₆) determine HOMO/LUMO levels. Theoretical calculations (DFT, B3LYP/6-31G*) model frontier molecular orbitals and charge distribution .

Advanced Research Questions

Q. How does modulation of the conjugation pathway enhance nonlinear optical (NLO) properties?

Linear conjugation pathways between donor (9,9-dimethylfluorene) and acceptor groups reduce optical gaps, increasing transition dipole moments. Hyper-Rayleigh scattering (HRS) at 1064 nm quantifies first hyperpolarizability (βHRS), with intrinsic hyperpolarizability (βint) calculated as βHRS/E³ (E = transition energy). Chromophores with extended conjugation show βHRS values exceeding 500×10⁻³⁰ esu, attributed to optimized "push-pull" interactions .

Q. How are computational methods used to validate experimental hyperpolarizability data?

Time-dependent DFT (TD-DFT) with CAM-B3LYP functional and polarizable continuum solvent models correlate experimental βHRS with theoretical βtot. Molecular electrostatic potential (MEP) maps identify charge-transfer regions. Transition density matrix analysis quantifies intramolecular charge redistribution, explaining discrepancies between experimental and calculated β values .

Q. What strategies resolve contradictions in crystallographic data refinement?

SHELXL (v.2018/3) refines structures using high-resolution (<1.0 Å) X-ray data. Twinning and disorder are addressed via BASF and PART instructions. Hydrogen atoms are placed geometrically (riding model) or located via difference Fourier maps. R-factor convergence (<5% R₁) and validation tools (e.g., PLATON) ensure structural accuracy .

Q. How does this compound function in hole transport materials (HTMs)?

Triphenylamine derivatives exhibit high hole mobility (~10⁻⁴ cm² V⁻¹ s⁻¹) due to planarized fluorene units and delocalized π-electrons. In OLEDs, they reduce driving voltages (<5 V) and enhance external quantum efficiency (>15%). Device optimization involves doping into poly(N-vinylcarbazole) (PVK) matrices (5–10 wt%) and annealing at 150°C for 30 minutes .

Q. What protocols ensure stability during storage and handling?

Store the compound under argon at −20°C in amber vials to prevent photodegradation. For solubility, prepare stock solutions in anhydrous DMF or chlorobenzene (10 mM) and sonicate for 15 minutes. Avoid freeze-thaw cycles; aliquot solutions into single-use vials. Monitor decomposition via TLC (silica gel, hexane:ethyl acetate = 3:1) .

Key Research Recommendations

- Synthesis : Optimize catalyst loading (≤1 mol% Pd) to reduce costs.

- Characterization : Use grazing-incidence XRD for thin-film morphology analysis.

- Applications : Test in perovskite solar cells with Spiro-OMeTAD benchmarks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.